N,N'-dibenzyl-4,6-dimethoxy-N,N'-dimethyl-1,3-benzenedisulfonamide
Overview
Description
N,N’-dibenzyl-4,6-dimethoxy-N,N’-dimethyl-1,3-benzenedisulfonamide is an organic compound with the chemical formula C9H13N. It consists of a benzyl group (C6H5CH2) attached to a dimethyl amino functional group. The compound appears as a colorless liquid and is used as a catalyst in the formation of polyurethane foams and epoxy resins .
Synthesis Analysis
N,N’-Dimethylbenzylamine can be synthesized through the Eschweiler–Clarke reaction of benzylamine . This reaction involves the conversion of benzylamine to N,N’-dimethylbenzylamine by reacting it with formaldehyde and formic acid. The reaction proceeds as follows:
Molecular Structure Analysis
The molecular formula of N,N’-dibenzyl-4,6-dimethoxy-N,N’-dimethyl-1,3-benzenedisulfonamide is C9H13N. Its molar mass is approximately 135.21 g/mol. The compound consists of a benzyl group (C6H5CH2) attached to a dimethyl amino functional group .
Chemical Reactions Analysis
- Directed Ortho Metalation : It reacts with butyl lithium (BuLi) to form 2-LiC6H4CH2N(CH3)2. This intermediate can further react with electrophiles (E) to yield various derivatives with the formula 2-X-C6H4CH2N(CH3)2 (where X = SR, PR2, etc.) .
- Quaternization : The amine can be quaternized with alkyl halides (e.g., hexyl bromide) to form quaternary ammonium salts . These salts are useful as phase transfer catalysts.
Mechanism of Action
Properties
IUPAC Name |
1-N,3-N-dibenzyl-4,6-dimethoxy-1-N,3-N-dimethylbenzene-1,3-disulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6S2/c1-25(17-19-11-7-5-8-12-19)33(27,28)23-16-24(22(32-4)15-21(23)31-3)34(29,30)26(2)18-20-13-9-6-10-14-20/h5-16H,17-18H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNRVGCSHNNVRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2OC)OC)S(=O)(=O)N(C)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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